4-(4-Bromo-3-fluoro-phenoxy)butanenitrile
Description
4-(4-Bromo-3-fluoro-phenoxy)butanenitrile is an organobromine and organofluorine compound characterized by a butanenitrile backbone substituted with a phenoxy group bearing bromo and fluoro substituents at the 4- and 3-positions, respectively. Its molecular formula is C₁₀H₈BrFNO, with a molecular weight of 272.08 g/mol (assuming standard isotopic composition). This nitrile derivative is primarily utilized in synthetic organic chemistry and pharmaceutical research due to its reactive nitrile group and halogenated aromatic moiety, which serve as key intermediates in cross-coupling reactions and drug development .
Properties
IUPAC Name |
4-(4-bromo-3-fluorophenoxy)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNCCFKXBVIPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCC#N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-fluoro-phenoxy)butanenitrile typically involves a multi-step process. One common method starts with the bromination and fluorination of phenol to obtain 4-bromo-3-fluorophenol. This intermediate is then reacted with 4-chlorobutanenitrile in the presence of a base, such as potassium carbonate, to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-fluoro-phenoxy)butanenitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
4-(4-Bromo-3-fluoro-phenoxy)butanenitrile has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-fluoro-phenoxy)butanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular pathways involved can vary, but typically involve binding to the active site of the target protein and modulating its activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
4-(4-Bromo-3-formylphenoxy)benzonitrile (C₁₄H₈BrNO₂)
This compound shares the bromo-substituted phenoxy group but differs in two critical aspects:
- Core structure : The nitrile group is attached to a benzene ring (benzonitrile) instead of a butane chain.
- Substituent variation: A formyl (-CHO) group replaces the fluoro substituent at the 3-position of the phenoxy ring. The presence of the formyl group enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to 4-(4-Bromo-3-fluoro-phenoxy)butanenitrile. Applications include catalysis and materials science .
3,6-Difluoro-2-methoxybenzonitrile (C₈H₅F₂NO)
- Structural divergence : Features a methoxy group at the 2-position and dual fluoro substituents (3,6-positions) on a benzonitrile core.
- Reactivity : The methoxy group acts as an electron-donating substituent, modulating electronic properties for agrochemical applications, contrasting with the electron-withdrawing bromo-fluoro combination in the target compound .
4-(Methylthio)butanenitrile (C₅H₇NS)
- Backbone similarity: Shares the butanenitrile structure but substitutes the phenoxy group with a methylthio (-SCH₃) moiety.
- Biological relevance: Found in Brassica oleracea as a glucosinolate hydrolysis product, implicated in plant defense mechanisms. The absence of halogens reduces its utility in halogen-specific synthetic pathways compared to the bromo-fluoro derivative .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |
|---|---|---|---|---|
| This compound | C₁₀H₈BrFNO | 272.08 | 4-Bromo, 3-fluoro, phenoxy | Pharmaceuticals, cross-coupling |
| 4-(4-Bromo-3-formylphenoxy)benzonitrile | C₁₄H₈BrNO₂ | 302.13 | 4-Bromo, 3-formyl, benzonitrile | Catalysis, materials science |
| 3,6-Difluoro-2-methoxybenzonitrile | C₈H₅F₂NO | 171.12 | 2-Methoxy, 3,6-difluoro | Agrochemicals |
| 4-(Methylthio)butanenitrile | C₅H₇NS | 113.18 | Methylthio | Plant biochemistry |
Biological Activity
4-(4-Bromo-3-fluoro-phenoxy)butanenitrile is a synthetic organic compound characterized by its unique molecular structure, which includes a phenoxy group substituted with bromine and fluorine atoms. Its molecular formula is C₁₁H₈BrFNO, with a molecular weight of approximately 258.09 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The presence of halogen atoms, specifically bromine and fluorine, enhances the compound's binding affinity to biological targets, potentially improving its therapeutic efficacy. The synthesis of this compound typically involves the reaction of 4-bromo-3-fluorophenol with butanenitrile under basic conditions, often using potassium carbonate as a catalyst.
Biological Activity
Research into the biological activity of this compound indicates several promising pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features may exhibit significant antimicrobial properties. The halogen substitutions are believed to enhance the interaction with microbial cell membranes, leading to increased efficacy in inhibiting microbial growth.
- Anticancer Potential : The compound has been explored for its anticancer properties. Similar compounds have shown the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-(4-Bromo-3-chlorophenoxy)butanenitrile | Similar phenoxy group but with chlorine instead of fluorine | Different reactivity profile due to chlorine's properties |
| 5-(4-Bromo-3,5-dimethylphenoxy)pentanenitrile | Contains two methyl groups on the phenoxy ring | Enhanced lipophilicity affecting biological activity |
| 3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile | Two fluorine atoms on a different position | Potentially altered reactivity due to substitution |
| 4-(5-Bromo-2-fluorophenoxy)butanenitrile | Different halogen placement on the phenoxy group | Variability in biological activity profiles |
The proposed mechanism of action for this compound involves its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Cell Membrane Interaction : The halogen groups could enhance membrane permeability, allowing for better uptake into cells and increased potency against microbial organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
